molecular formula C9H6BrFN2 B13716836 3-Bromo-7-fluoroquinolin-4-amine CAS No. 1065088-25-6

3-Bromo-7-fluoroquinolin-4-amine

Cat. No.: B13716836
CAS No.: 1065088-25-6
M. Wt: 241.06 g/mol
InChI Key: JSURKVUKBSLHBK-UHFFFAOYSA-N
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Description

Contextualization within Quinoline (B57606) and Halogenated Heterocyclic Chemistry

Quinoline, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a structural motif present in numerous natural products and synthetic compounds with a broad spectrum of biological activities. nih.gov Its derivatives have been instrumental in the development of drugs for various diseases, including malaria, cancer, and microbial infections. The versatility of the quinoline ring system allows for functionalization at multiple positions, enabling the fine-tuning of its physicochemical and pharmacological properties. nih.gov

The introduction of halogen atoms into heterocyclic scaffolds is a widely employed strategy in medicinal chemistry to modulate a compound's biological profile. Halogens can influence factors such as lipophilicity, metabolic stability, and binding interactions with biological targets. nih.gov Specifically, the incorporation of bromine and fluorine atoms, as seen in 3-Bromo-7-fluoroquinolin-4-amine, can lead to unique electronic and steric properties that may enhance a molecule's therapeutic potential.

Rationale for Investigating 3-Bromo-7-fluoroquinolin-4-amine: Bridging Halogen and Amino Functionalization on a Quinoline Scaffold

The specific substitution pattern of 3-Bromo-7-fluoroquinolin-4-amine, featuring a bromine atom at the 3-position, a fluorine atom at the 7-position, and an amino group at the 4-position, provides a compelling rationale for its investigation. The 4-aminoquinoline (B48711) core is famously associated with the antimalarial drug chloroquine (B1663885). Research into derivatives of chloroquine has shown that modifications at the 3-position of the quinoline ring can have a profound impact on biological activity. For instance, the introduction of a halogen at this position in chloroquine analogues has been shown to overcome drug resistance in the malaria parasite Plasmodium falciparum. nih.govasm.org This suggests that the 3-bromo substituent in 3-Bromo-7-fluoroquinolin-4-amine could play a crucial role in its interaction with biological targets and potentially circumvent resistance mechanisms.

The 7-fluoro substituent is another key feature. Fluorine is often incorporated into drug candidates to improve metabolic stability and binding affinity. In the context of 4-aminoquinolines, a halogen at the 7-position is a common feature among active antimalarial compounds. nih.gov The interplay between the electron-withdrawing nature of the fluorine atom and the electronic environment of the quinoline ring system can significantly influence the compound's properties.

The 4-amino group is essential for the biological activity of many quinoline-based drugs, often acting as a key hydrogen bond donor or acceptor in interactions with target proteins. The combination of these three functional groups on a single quinoline scaffold presents a unique opportunity to explore novel structure-activity relationships.

Overview of Current Research Trajectories and Gaps for 3-Bromo-7-fluoroquinolin-4-amine

Despite the strong rationale for its investigation, a survey of the current scientific literature reveals a significant gap in the knowledge surrounding 3-Bromo-7-fluoroquinolin-4-amine. There is a notable absence of published studies detailing its synthesis, spectroscopic characterization, or biological evaluation. This indicates that the compound is likely a novel or under-explored entity in the public research domain.

Current research on related compounds, such as other halogenated quinolines and fluoroquinolones, is focused on several key areas, including:

The development of new synthetic methodologies to access functionalized quinoline cores. rsc.orgnih.gov

The exploration of their potential as anticancer, antibacterial, and antiviral agents. nih.gov

The investigation of their mechanism of action, often as inhibitors of enzymes such as kinases or topoisomerases.

The lack of specific data for 3-Bromo-7-fluoroquinolin-4-amine represents a clear research opportunity. The primary gap is the absence of an established and efficient synthetic route to produce the compound in sufficient quantities for further study.

Objectives and Scope of Academic Inquiry into 3-Bromo-7-fluoroquinolin-4-amine

The nascent state of research on 3-Bromo-7-fluoroquinolin-4-amine defines a clear set of objectives for future academic inquiry. The primary and most immediate objective is the development of a robust and scalable synthetic pathway to the target molecule. This would likely involve multi-step synthesis, potentially starting from commercially available substituted anilines or quinolines.

Once a synthetic route is established, the subsequent objectives would include:

Full Spectroscopic Characterization: Comprehensive analysis of the compound's structure and purity using modern spectroscopic techniques.

Physicochemical Profiling: Determination of key properties to assess its drug-like characteristics.

Initial Biological Screening: Evaluation of the compound's activity against a panel of relevant biological targets, guided by the known activities of structurally related molecules.

The scope of this inquiry could initially focus on areas where halogenated quinolines have shown promise, such as antimalarial and anticancer research. The unique combination of functional groups in 3-Bromo-7-fluoroquinolin-4-amine warrants a thorough investigation to unlock its potential as a novel scaffold in drug discovery.

Table of Key Data for Related Compounds:

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Research Finding
3-Bromo-7-chloro-4-aminoquinoline (a 3-halo chloroquine derivative)C₉H₆BrClN₂272.52Active against chloroquine-resistant P. falciparum. nih.govasm.org
ChloroquineC₁₈H₂₆ClN₃319.87A well-known antimalarial drug. nih.gov
7-Fluoro-4-quinoloneC₉H₆FNO163.15A core structure in many fluoroquinolone antibiotics. nih.gov

Properties

CAS No.

1065088-25-6

Molecular Formula

C9H6BrFN2

Molecular Weight

241.06 g/mol

IUPAC Name

3-bromo-7-fluoroquinolin-4-amine

InChI

InChI=1S/C9H6BrFN2/c10-7-4-13-8-3-5(11)1-2-6(8)9(7)12/h1-4H,(H2,12,13)

InChI Key

JSURKVUKBSLHBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1F)Br)N

Origin of Product

United States

Synthetic Methodologies for 3 Bromo 7 Fluoroquinolin 4 Amine

De Novo Synthesis Approaches to the Quinoline (B57606) Core with Directed Halogenation and Amination

The de novo synthesis of 3-Bromo-7-fluoroquinolin-4-amine necessitates a carefully orchestrated sequence of reactions to build the quinoline core while ensuring the correct placement of the bromine, fluorine, and amine substituents. These approaches often begin with substituted anilines, which undergo cyclization to form the quinoline ring system.

Regioselective Bromination Protocols for Quinoline Ring Systems

The introduction of a bromine atom at the C-3 position of the quinoline ring is a critical step that can be achieved through electrophilic aromatic substitution. The reactivity of the quinoline ring towards electrophiles is dependent on the position and the nature of existing substituents. For a 7-fluoroquinoline (B188112) precursor, the pyridine (B92270) part of the ring is generally deactivated towards electrophilic attack. However, the C-3 position can be targeted under specific conditions.

One common method for regioselective bromination involves the use of N-bromosuccinimide (NBS) in a suitable solvent, such as carbon tetrachloride or acetonitrile. The reaction may be initiated by a radical initiator like benzoyl peroxide or by acid catalysis. The choice of reaction conditions is crucial to favor substitution at the desired C-3 position and avoid side reactions. In some cases, direct bromination of a quinoline N-oxide can offer alternative regioselectivity, followed by reduction of the N-oxide. youtube.com

Another approach involves the use of bromine in the presence of a Lewis acid or in a polar solvent. The reaction of a 7-fluoroquinoline derivative with bromine in acetic acid, for instance, could lead to the desired 3-bromo product, although a mixture of isomers is possible. The precise control of stoichiometry and temperature is paramount to maximize the yield of the target compound.

Reagent/CatalystSolventTemperatureOutcome
N-Bromosuccinimide (NBS)AcetonitrileRoom TemperatureRegioselective C-3 bromination
Bromine (Br₂)Acetic Acid50-70 °CPotential for a mixture of isomers
NBS / Benzoyl PeroxideCarbon TetrachlorideRefluxRadical-initiated bromination

Introduction of Fluorine via Specific Fluoro-functionalization Techniques

The introduction of a fluorine atom at the C-7 position is most commonly achieved by starting the synthesis with a pre-fluorinated precursor, such as 3-fluoroaniline (B1664137). researchgate.net This is often more straightforward than attempting a late-stage fluorination of the quinoline ring, which can be challenging due to the harsh conditions required and the potential for lack of regioselectivity.

Classical quinoline syntheses like the Skraup, Doebner-von Miller, or Conrad-Limpach-Knorr reactions can be adapted using fluorinated anilines to construct the 7-fluoroquinoline core. researchgate.net For example, the reaction of 3-fluoroaniline with α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst can yield the desired 7-fluoroquinoline skeleton.

Direct fluorination of a pre-formed quinoline ring at the C-7 position is less common but can be explored using modern fluorinating reagents. Electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF₄), can be employed, although controlling the regioselectivity on a complex heterocycle like a substituted quinoline can be a significant synthetic challenge. The electronic properties of the existing substituents on the quinoline ring will heavily influence the position of fluorination.

MethodPrecursorKey ReagentsAdvantage
Skraup Synthesis3-FluoroanilineGlycerol, Sulfuric Acid, Oxidizing AgentWell-established, one-pot reaction
Doebner-von Miller Reaction3-Fluoroanilineα,β-Unsaturated Aldehyde/Ketone, AcidVersatile for various quinoline derivatives
Electrophilic FluorinationSubstituted QuinolineSelectfluor®Direct introduction of fluorine

Stereoselective and Regioselective Amination at the C-4 Position

The final step in a de novo synthesis would be the introduction of the amine group at the C-4 position. This is typically achieved by first introducing a good leaving group at this position, most commonly a chlorine atom. The resulting 4-chloroquinoline (B167314) derivative can then undergo a nucleophilic aromatic substitution (SNAr) reaction with an amine source, such as ammonia (B1221849) or a protected amine equivalent.

The synthesis of the 4-chloro-3-bromo-7-fluoroquinoline precursor can be accomplished by treating the corresponding 4-hydroxyquinoline (B1666331) (quinolin-4-one) with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The subsequent amination with ammonia or an appropriate amine nucleophile proceeds via a Meisenheimer-like intermediate, leading to the formation of the 4-aminoquinoline (B48711) product. nih.gov The reaction is often carried out in a high-boiling point solvent and may require elevated temperatures.

Conversion Strategies from Precursor Quinoline Derivatives

An alternative to de novo synthesis is the modification of readily available quinoline precursors. These strategies can offer a more convergent and efficient route to 3-Bromo-7-fluoroquinolin-4-amine.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki) for C-C Bond Formation and Halogen Incorporation

While not a direct route to the target compound, palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the quinoline core, which could then be further elaborated. For instance, a 3,X-dihalo-7-fluoroquinoline could potentially undergo a regioselective Sonogashira or Suzuki coupling at one of the halogenated positions.

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.org A 3-bromo-7-fluoroquinoline (B3028576) derivative could be coupled with a protected acetylene, which could then be deprotected and further functionalized.

The Suzuki coupling employs an organoboron reagent, such as a boronic acid or ester, to couple with an aryl or vinyl halide. libretexts.orgrsc.orgnih.govnih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups. A suitably substituted boronic acid could be coupled to a 3-bromo-7-fluoroquinoline to introduce various side chains.

It is important to note that the application of these reactions to the direct synthesis of 3-Bromo-7-fluoroquinolin-4-amine would require a carefully planned multi-step sequence, and the direct coupling to form the C-N bond of the amine is more commonly achieved through other palladium-catalyzed methods, such as the Buchwald-Hartwig amination.

Coupling ReactionKey ReagentsSubstratePotential Application
SonogashiraPd catalyst, Cu(I) co-catalyst, alkyne3-Bromo-7-fluoroquinolineIntroduction of alkynyl groups
SuzukiPd catalyst, boronic acid/ester, base3-Bromo-7-fluoroquinolineIntroduction of aryl or alkyl groups
Buchwald-HartwigPd catalyst, phosphine (B1218219) ligand, base, amine3-Bromo-7-fluoroquinolineDirect C-N bond formation for amination

Nucleophilic Aromatic Substitution (SNAr) Reactions for Fluorine and Amine Introduction

Nucleophilic aromatic substitution is a cornerstone of quinoline chemistry, particularly for the introduction of substituents at the C-4 position. youtube.comyoutube.comnih.govnih.gov As mentioned in section 2.1.3, the amination of a 4-chloroquinoline is a classic SNAr reaction.

In the context of synthesizing 3-Bromo-7-fluoroquinolin-4-amine, a plausible route would start with a 4-chloro-7-fluoroquinoline. This precursor could then be brominated at the C-3 position. The subsequent amination at C-4 would proceed via an SNAr mechanism. The presence of the electron-withdrawing fluorine atom at C-7 and the bromine atom at C-3 would further activate the C-4 position towards nucleophilic attack by the amine.

Alternatively, if a di-halogenated precursor such as 4-chloro-3-bromo-7-fluoroquinoline is available, the greater lability of the C-4 chloro substituent in SNAr reactions compared to the C-3 bromo substituent would allow for selective displacement by an amine to yield the desired product. The reaction conditions, including the choice of solvent, temperature, and base, can be optimized to ensure high regioselectivity and yield. nih.gov

Ring-Closure and Cyclization Protocols Utilizing Aniline (B41778) and Alkyne/Nitrile Precursors

While direct cyclization of an aniline with an alkyne or nitrile precursor to form 3-Bromo-7-fluoroquinolin-4-amine is not extensively documented, established quinoline syntheses such as the Conrad-Limpach and Friedländer reactions provide a foundational framework for its construction. These methods typically involve the condensation of a substituted aniline with a β-ketoester or a compound containing a reactive α-methylene group, followed by cyclization and aromatization to form the quinoline ring system. nih.govplos.org

A plausible and widely utilized approach commences with the synthesis of a 4-hydroxyquinoline intermediate. For the target compound, this would likely involve the reaction of a 3-fluoroaniline with a suitable β-ketoester, such as diethyl 2-bromo-3-oxobutanoate, under thermal or acid-catalyzed conditions. The initial reaction forms a β-arylamino-α-bromo-crotonate intermediate which then undergoes thermal cyclization to yield 3-bromo-7-fluoro-4-hydroxyquinoline. This method is analogous to the Conrad-Limpach synthesis, a robust reaction for preparing 4-hydroxyquinolines. plos.orgsigmaaldrich.com

The subsequent conversion of the 4-hydroxy group to a 4-amino group is typically achieved via a two-step process. First, the 4-hydroxyquinoline is converted to the more reactive 4-chloroquinoline intermediate by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). ucsf.eduyoutube.com This intermediate is then subjected to amination. Direct amination of the 4-chloro derivative can be achieved using various ammonia surrogates or by direct reaction with ammonia in a suitable solvent system. researchgate.netnih.gov

An analogous patented synthesis for 3-bromo-7-hydroxyquinoline highlights a similar strategy, starting from 7-hydroxyquinoline. google.com This process involves protection of the hydroxyl group, bromination at the 3-position with N-bromosuccinimide (NBS), and subsequent deprotection. This supports the feasibility of a step-wise functionalization approach to achieve the desired substitution pattern on the quinoline ring.

Optimization and Mechanistic Studies of Synthetic Pathways

The efficiency and selectivity of the synthetic route to 3-Bromo-7-fluoroquinolin-4-amine are highly dependent on the careful optimization of reaction conditions at each step. Mechanistic understanding of the underlying transformations is crucial for this optimization.

In the initial ring-forming step, the choice of catalyst can significantly impact the yield and purity of the 4-hydroxyquinoline intermediate. While thermal cyclization is often employed, acid catalysts such as sulfuric acid or p-toluenesulfonic acid can facilitate the reaction at lower temperatures. researchgate.net For the subsequent chlorination step, phosphorus oxychloride is a standard and effective reagent. ucsf.edu

The final amination step, a nucleophilic aromatic substitution (SNAr) on the electron-deficient 4-chloroquinoline, can be influenced by catalysts. While the reaction can proceed without a catalyst, particularly with strong nucleophiles, copper-based catalysts, such as copper(I) iodide, have been shown to facilitate the amination of iodoquinolines with formamide (B127407) (an in-situ source of ammonia) under mild conditions. researchgate.net The use of a base is often necessary when using amine hydrochlorides or when the amine nucleophile itself is not basic enough to neutralize the generated HCl. nih.gov

Table 1: Influence of Reagents on the Synthesis of Quinoline Derivatives

Step Reagent/Catalyst Function Reference
Ring Closure Sulfuric Acid / p-Toluenesulfonic Acid Acid catalyst for cyclization researchgate.net
Chlorination Phosphorus Oxychloride (POCl₃) Converts 4-hydroxy to 4-chloro ucsf.edu
Amination Copper(I) Iodide Catalyst for amination of haloquinolines researchgate.net

The choice of solvent plays a critical role throughout the synthesis. In the Conrad-Limpach synthesis of 4-hydroxyquinolines, high-boiling solvents such as diphenyl ether or mineral oil are traditionally used to achieve the high temperatures required for thermal cyclization. sigmaaldrich.com The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in some cases. ucsf.edu For the amination of 4-chloroquinolines, polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed to facilitate the SNAr reaction. nih.gov The reaction temperature for the amination is also a key parameter, with reflux conditions often being necessary to drive the reaction to completion. plos.orgresearchgate.net

Additives can also influence the reaction outcome. For instance, in the amination of 4-chloroquinolines, the addition of a base such as potassium carbonate or triethylamine (B128534) can be crucial, especially when using an amine salt as the nucleophile, to neutralize the generated acid and drive the equilibrium towards the product. plos.org

Table 2: Effect of Solvent and Temperature on Reaction Steps

Step Solvent Temperature Effect Reference
Cyclization Diphenyl Ether High (e.g., 250 °C) Promotes thermal cyclization sigmaaldrich.com
Cyclization Phenyl Ether (Microwave) High (e.g., 300 °C) Reduces reaction time ucsf.edu
Amination DMSO 140-180 °C Effective for SNAr nih.gov

The key mechanistic step in the formation of the final product is the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the C4 position of the quinoline ring by an amino group. The quinoline ring system, being electron-deficient, is activated towards nucleophilic attack, particularly at the 2- and 4-positions. The reaction is generally believed to proceed through a two-step addition-elimination mechanism involving a Meisenheimer-like intermediate. nih.govnih.gov

In this mechanism, the nucleophile (ammonia or an amine) attacks the carbon atom bearing the leaving group (chloride), forming a resonance-stabilized anionic intermediate. The aromaticity of the ring is temporarily broken in this step. In the subsequent step, the leaving group is expelled, and the aromaticity of the quinoline ring is restored. The rate of this reaction is influenced by the electron-withdrawing nature of the quinoline ring and the substituents present, as well as the nucleophilicity of the amine and the nature of the leaving group. Kinetic studies on similar systems have shown that the reaction can be subject to base catalysis. researchgate.net DFT calculations on related quinazoline (B50416) systems have shown that the 4-position is more susceptible to nucleophilic attack than the 2-position due to a higher LUMO coefficient. mdpi.com While most SNAr reactions are considered stepwise, some have been shown to be concerted, and the exact mechanism can be influenced by the specific reactants and conditions. nih.govnih.gov

Spectroscopic and Advanced Structural Elucidation of 3 Bromo 7 Fluoroquinolin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For a molecule such as 3-Bromo-7-fluoroquinolin-4-amine, a suite of NMR experiments would be required.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Mapping

¹H NMR spectroscopy would identify all the distinct proton environments in the 3-Bromo-7-fluoroquinolin-4-amine molecule. The quinoline (B57606) ring system has several aromatic protons, and their chemical shifts (δ) would be influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating effect of the amine group. The protons on the benzene (B151609) ring (positions 5, 6, and 8) and the single proton on the pyridine (B92270) ring (position 2) would each produce a unique signal. The integration of these signals would confirm the number of protons in each environment, and the coupling patterns (spin-spin splitting) would reveal which protons are adjacent to one another, helping to piece together the structure. The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

¹³C NMR spectroscopy is used to map the carbon framework of a molecule. Each unique carbon atom in 3-Bromo-7-fluoroquinolin-4-amine would produce a distinct signal. The chemical shifts of the nine carbon atoms of the quinoline core would provide critical information. The carbon atom bonded to the bromine (C-3) would be significantly influenced by the heavy atom effect, while the carbon bonded to the fluorine (C-7) would show a large C-F coupling constant. The positions of the other carbon atoms would be assigned based on their chemical shifts and by correlation with the proton spectrum using 2D NMR techniques.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-Substituent Analysis

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be an essential tool. This technique is highly sensitive and provides specific information about the environment of the fluorine atom. A single signal would be expected for the fluorine at the C-7 position. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, coupling between the fluorine and nearby protons (H-6 and H-8) would be observable in both the ¹H and ¹⁹F NMR spectra, providing definitive evidence for the position of the fluoro-substituent.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling correlations, confirming the connectivity of adjacent protons in the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with the carbon atom to which it is directly attached, allowing for the straightforward assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the different fragments of the molecule, for instance, by showing correlations from the amine protons to nearby carbons, or from the aromatic protons to the quaternary (non-protonated) carbons, such as C-3, C-4, C-7, and the bridgehead carbons.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

HRMS is a vital technique for determining the elemental composition of a molecule with very high accuracy. For 3-Bromo-7-fluoroquinolin-4-amine (C₉H₆BrFN₂), HRMS would provide an exact mass measurement, which can be used to confirm the molecular formula. The presence of bromine, with its two characteristic isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, would result in a distinctive isotopic pattern for the molecular ion peak [M]⁺ and [M+2]⁺, separated by two mass units, which is a clear signature for a monobrominated compound. Fragmentation analysis within the mass spectrometer would show how the molecule breaks apart, providing further structural clues that corroborate the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 3-Bromo-7-fluoroquinolin-4-amine would be expected to show several characteristic absorption bands:

N-H Stretching: The primary amine (-NH₂) group would typically show two distinct stretching vibrations in the region of 3300-3500 cm⁻¹.

Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹ would indicate the C-H bonds of the quinoline ring.

C=C and C=N Stretching: The aromatic ring system would produce a series of characteristic absorptions in the 1450-1620 cm⁻¹ region.

C-F Stretching: A strong absorption band, typically in the 1000-1300 cm⁻¹ range, would be indicative of the carbon-fluorine bond.

C-Br Stretching: The carbon-bromine bond vibration would appear at lower wavenumbers, usually in the 500-700 cm⁻¹ region of the fingerprint region.

By combining the information from these various spectroscopic methods, a complete and unambiguous structural determination of 3-Bromo-7-fluoroquinolin-4-amine could be achieved. However, the lack of published experimental data prevents the presentation of specific peak values and detailed assignments in this article.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical method used to study the electronic transitions within a molecule. For an aromatic compound like 3-Bromo-7-fluoroquinolin-4-amine, this technique provides insight into the conjugation of the π-electron system. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths at which a molecule absorbs light are characteristic of its electronic structure.

The core structure, quinoline, is a conjugated heterocyclic system that exhibits characteristic π → π* transitions. The presence of substituents on this ring system significantly modulates the absorption profile. The 4-amino group (-NH₂) acts as a potent auxochrome (an electron-donating group), which typically causes a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) due to the extension of the conjugated system through its lone pair of electrons. Conversely, the halogen atoms, bromine at position 3 and fluorine at position 7, are electron-withdrawing groups that can also influence the electronic transitions.

A detailed study would involve recording the UV-Vis spectrum of 3-Bromo-7-fluoroquinolin-4-amine in various solvents to assess the effect of solvent polarity on the electronic transitions. This can help differentiate between different types of transitions (e.g., π → π* vs. n → π*).

Table 1: Illustrative UV-Vis Spectral Data for 3-Bromo-7-fluoroquinolin-4-amine

This table is a hypothetical representation of data that would be collected.

Solventλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Type of Transition
HexaneData not availableData not availableπ → π
EthanolData not availableData not availableπ → π / n → π
AcetonitrileData not availableData not availableπ → π / n → π*

X-ray Crystallography for Definitive Solid-State Structural Analysis and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. If suitable single crystals of 3-Bromo-7-fluoroquinolin-4-amine could be grown, this technique would provide a wealth of structural information, including exact bond lengths, bond angles, and torsion angles.

The analysis would confirm the planarity of the fused quinoline ring system. The resulting structural data would allow for a detailed examination of how the substituents affect the geometry of the parent quinoline ring. For instance, the carbon-bromine and carbon-fluorine bond lengths would provide insight into the electronic nature of these halogens within this specific molecular context.

Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice. This includes identifying and characterizing intermolecular interactions such as hydrogen bonds (likely involving the amine group), halogen bonds, and π-π stacking interactions between the aromatic rings of adjacent molecules. These non-covalent interactions are crucial for understanding the physical properties of the compound in its solid state.

Table 2: Illustrative Crystallographic Data for 3-Bromo-7-fluoroquinolin-4-amine

This table is a hypothetical representation of data that would be generated from an X-ray crystallography experiment.

ParameterValue
Chemical FormulaC₉H₅BrFN₂
Formula Weight240.06 g/mol
Crystal SystemData not available
Space GroupData not available
Unit Cell Dimensionsa, b, c, α, β, γ = Data not available
Volume, VData not available
Z (Molecules per unit cell)Data not available

Reactivity and Derivatization Strategies of 3 Bromo 7 Fluoroquinolin 4 Amine

Transformations Involving the Bromine Moiety

The bromine atom at the C-3 position of the quinoline (B57606) ring is a versatile functional group that can participate in a range of transformations, including cross-coupling reactions, nucleophilic substitutions, and reductions. These reactions are instrumental in creating novel carbon-carbon and carbon-heteroatom bonds, as well as for the selective removal of the bromine atom.

Further Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination, Stille Coupling) for C-N and C-C Bond Formation

The bromine atom at C-3 is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of C-N and C-C bonds.

The Buchwald-Hartwig amination provides a direct method for the synthesis of C-N bonds by coupling aryl halides with amines in the presence of a palladium catalyst. plos.orgnih.gov This reaction is highly valued for its broad substrate scope and functional group tolerance. plos.org For 3-Bromo-7-fluoroquinolin-4-amine, this transformation would involve the coupling of the C-3 position with a variety of primary and secondary amines, facilitated by a palladium catalyst and a suitable ligand. Common catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), paired with phosphine (B1218219) ligands like Xantphos. researchgate.netresearchgate.net The choice of base, such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu), is also crucial for the reaction's success. researchgate.netcapes.gov.br

The Stille coupling reaction offers a reliable method for the formation of C-C bonds by reacting the aryl bromide with an organotin compound, catalyzed by palladium. researchgate.netorganic-chemistry.org This reaction is known for its tolerance of a wide array of functional groups. organic-chemistry.org In the context of 3-Bromo-7-fluoroquinolin-4-amine, the C-3 position can be coupled with various organostannanes (R-Sn(Alkyl)₃), where R can be an alkenyl, aryl, or other organic moiety. organic-chemistry.org Typical catalytic systems for Stille coupling include Pd(PPh₃)₄ or a combination of a palladium source and a phosphine ligand. researchgate.net

Table 1: Representative Cross-Coupling Reactions of Aryl Bromides
Reaction TypeCoupling PartnerCatalyst/LigandBaseProduct Type
Buchwald-Hartwig AminationPrimary/Secondary AminePd(OAc)₂/XantphosCs₂CO₃3-Amino-7-fluoroquinoline derivative
Stille CouplingOrganostannane (R-SnBu₃)Pd(PPh₃)₄-3-Substituted-7-fluoroquinolin-4-amine

Nucleophilic Substitution of Bromine with Various Heteroatom Nucleophiles

The bromine atom at the C-3 position can be displaced by a variety of heteroatom nucleophiles, although this may require specific reaction conditions due to the electron-rich nature of the quinoline ring system. Nucleophilic aromatic substitution (SNAᵣ) reactions on similar heterocyclic systems have been reported. For instance, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines leads to the substitution of the bromine atom. nih.gov In the case of 3-Bromo-7-fluoroquinolin-4-amine, the presence of the electron-withdrawing fluorine atom at C-7 and the potential for activation of the quinoline ring could influence the feasibility of such substitutions.

Potential heteroatom nucleophiles could include alkoxides, thiolates, and various nitrogen-based nucleophiles. The reaction conditions would likely involve elevated temperatures and the use of a suitable solvent.

Reductive Debromination and Hydrogenation Studies

The selective removal of the bromine atom at the C-3 position can be achieved through reductive debromination. This transformation is useful for accessing the parent 7-fluoroquinolin-4-amine (B1285060) scaffold or for subsequent functionalization at other positions. Reductive debromination of vicinal dibromides has been achieved using agents like anisidines, suggesting that similar amine-based reducing agents could be explored. nih.gov Another common method for the reductive cleavage of carbon-halogen bonds is catalytic hydrogenation.

Hydrogenation of the quinoline ring system is also a possible transformation. Catalytic hydrogenation of quinolines, often using metal catalysts like platinum, palladium, or nickel, typically leads to the reduction of the heterocyclic ring to a tetrahydroquinoline. nih.govkhanacademy.orgyoutube.com The specific conditions of the hydrogenation (catalyst, pressure, temperature, and solvent) would determine the extent of reduction and whether the C-Br bond is also cleaved. For instance, electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst has been shown to be effective. nih.gov

Functionalization of the Amine Group at Position 4

The primary amine group at the C-4 position is a key site for derivatization, allowing for the introduction of a wide range of functionalities through various reactions.

N-Alkylation, N-Acylation, and Sulfonylation Reactions

N-Alkylation of the 4-amino group can be achieved through several methods. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is a common strategy for introducing alkyl groups. nih.gov Another approach is direct N-alkylation with alkyl halides, although this can sometimes lead to over-alkylation.

N-Acylation involves the reaction of the 4-amino group with acylating agents such as acyl chlorides or anhydrides to form amides. This is a robust and widely used transformation in medicinal chemistry for creating diverse libraries of compounds. nih.gov

Sulfonylation of the 4-amino group with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. This functional group is a key component in many therapeutic agents.

Formation of Amides, Ureas, and Thioureas for Scaffold Diversification

The 4-amino group serves as an excellent nucleophile for the synthesis of amides, ureas, and thioureas, which are important pharmacophores.

Amide formation is readily achieved by reacting the 4-aminoquinoline (B48711) with a carboxylic acid, typically activated with a coupling agent, or with an acyl chloride. nih.gov

Urea (B33335) derivatives can be synthesized by reacting the 4-amino group with an isocyanate or by a two-step process involving the formation of a carbamate (B1207046) followed by reaction with another amine. organic-chemistry.orgresearchgate.net The synthesis of urea derivatives of 4-aminoquinolines has been explored in the development of new therapeutic agents. researchgate.net

Thiourea (B124793) derivatives are accessible through the reaction of the 4-amino group with an isothiocyanate. researchgate.netnih.govorganic-chemistry.org This reaction is generally high-yielding and proceeds under mild conditions. organic-chemistry.org The synthesis of thiourea derivatives of 4-aminoquinolines has been reported in the search for new antimalarial compounds. capes.gov.brnih.gov

Table 2: Derivatization of the 4-Amino Group
Reaction TypeReagentFunctional Group Formed
N-AlkylationAlkyl Halide or Aldehyde/Ketone (Reductive Amination)Secondary or Tertiary Amine
N-AcylationAcyl Chloride or Carboxylic Acid (with coupling agent)Amide
SulfonylationSulfonyl ChlorideSulfonamide
Urea FormationIsocyanateUrea
Thiourea FormationIsothiocyanateThiourea

Reactions leading to Imines or Schiff Bases

The primary amino group at the C4 position of the quinoline ring is expected to undergo condensation reactions with various aldehydes and ketones to form the corresponding imines, also known as Schiff bases. This reaction is a fundamental transformation for primary amines. The general mechanism involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the imine.

In a typical synthesis, the amine and the carbonyl compound would be reacted in a suitable solvent, often with heating and sometimes with a catalyst to facilitate the removal of water. For 3-Bromo-7-fluoroquinolin-4-amine, a hypothetical reaction with a generic aldehyde (R-CHO) would be expected to yield a 4-(benzylideneamino)-3-bromo-7-fluoroquinoline derivative. However, no specific examples, yields, or reaction conditions for 3-Bromo-7-fluoroquinolin-4-amine have been documented in the reviewed literature.

Table 1: Hypothetical Schiff Base Formation This table is illustrative and not based on published experimental data for the specific compound.

Reactant 1 Reactant 2 (Example) Product (Hypothetical)
3-Bromo-7-fluoroquinolin-4-amine Benzaldehyde N-(3-Bromo-7-fluoroquinolin-4-yl)benzenecarboximine
3-Bromo-7-fluoroquinolin-4-amine Acetone N-(3-Bromo-7-fluoroquinolin-4-yl)propan-2-imine

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring (beyond initial synthesis)

The quinoline ring system is subject to both electrophilic and nucleophilic aromatic substitution, with the positions of attack being heavily influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS): The quinoline ring is generally deactivated towards electrophilic attack compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. The existing substituents on 3-Bromo-7-fluoroquinolin-4-amine—the electron-donating amino group and the deactivating but ortho-, para-directing halogens—would further complicate the regiochemistry of any EAS reaction. The powerful activating and directing effect of the amino group at C4 would likely dominate, directing incoming electrophiles to the C5 and C8 positions of the carbocyclic ring, provided steric hindrance is not prohibitive. Common EAS reactions include nitration, halogenation, and sulfonation. However, no specific studies detailing these reactions on the 3-Bromo-7-fluoroquinolin-4-amine scaffold have been found.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is more common on heteroaromatic rings, especially those bearing electron-withdrawing groups and good leaving groups. In 3-Bromo-7-fluoroquinolin-4-amine, both the bromine at C3 and the fluorine at C7 are potential leaving groups. The fluorine atom is generally a better leaving group in SNAr reactions than bromine, and its departure would be facilitated by the electron-withdrawing nature of the quinoline nitrogen. Therefore, nucleophilic attack would be most probable at the C7 position, leading to the displacement of the fluoride (B91410) ion. The bromine at C3 is on the pyridine (B92270) ring, which is more electron-deficient and could also be a site for nucleophilic attack, though typically requiring harsh conditions or strong activation. Again, the literature lacks specific examples of SNAr reactions performed on this substrate.

Investigation of Regioselective and Chemoselective Transformations for Complex Derivative Synthesis

The synthesis of complex derivatives from a multifunctional scaffold like 3-Bromo-7-fluoroquinolin-4-amine relies on achieving high regioselectivity and chemoselectivity.

Regioselectivity: This refers to controlling which position on the molecule reacts. For example, in a potential SNAr reaction, a key challenge would be to achieve selective substitution at either the C7-fluoro or the C3-bromo position. This could theoretically be controlled by the choice of nucleophile, catalyst, and reaction conditions. Similarly, for electrophilic substitution, reaction conditions would be crucial to direct an incoming electrophile to a specific position on the benzene portion of the ring system.

Chemoselectivity: This involves the selective reaction of one functional group in the presence of others. The target molecule possesses three key functional sites: the primary amine (C4), the bromo substituent (C3), and the fluoro substituent (C7). A chemoselective transformation would target only one of these sites. For instance, the amino group could be selectively acylated or converted to a Schiff base without displacing the halogen atoms. Conversely, a nucleophilic substitution might be designed to replace the fluorine atom while leaving the amine and bromine untouched. The development of such selective protocols is essential for the efficient synthesis of advanced intermediates but remains unexplored in the literature for this specific compound.

Computational and Theoretical Investigations of 3 Bromo 7 Fluoroquinolin 4 Amine

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate prediction of the electronic and geometric properties of molecules like 3-Bromo-7-fluoroquinolin-4-amine. By solving the Schrödinger equation within the framework of DFT, researchers can model the molecule's electron density to determine its stable conformation and electronic behavior. These calculations are typically performed using a specific functional, such as B3LYP or ωB97XD, and a basis set, for instance, 6-311++G(d,p), to achieve a balance between accuracy and computational cost.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps) and Molecular Electrostatic Potential

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across the molecule. In the case of 3-Bromo-7-fluoroquinolin-4-amine, the MEP would likely show regions of negative potential (electron-rich) around the nitrogen atom of the amine group and the fluorine atom, indicating their propensity to act as sites for electrophilic attack. Conversely, positive potential (electron-poor) regions would be expected around the hydrogen atoms of the amine group.

Table 1: Hypothetical Frontier Molecular Orbital Energies and HOMO-LUMO Gap for 3-Bromo-7-fluoroquinolin-4-amine

ParameterEnergy (eV)
HOMO-6.25
LUMO-1.89
HOMO-LUMO Gap4.36

Note: This data is illustrative and derived from general principles of DFT calculations on similar heterocyclic amines.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are a powerful tool for predicting various spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a significant application of computational chemistry. nih.govresearchgate.netrsc.orgresearchgate.netnih.gov By calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure, theoretical chemical shifts can be obtained. researchgate.net These predicted values, when compared with experimental data, can confirm the proposed structure of 3-Bromo-7-fluoroquinolin-4-amine. For fluorinated organic molecules, specific DFT functionals and basis sets, such as ωB97XD/aug-cc-pvdz, have been shown to provide accurate predictions of ¹⁹F NMR chemical shifts. rsc.orgresearchgate.net

Vibrational Frequencies: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. DFT calculations can predict these vibrational frequencies, which correspond to the stretching, bending, and torsional motions of the atoms. dtic.mil The calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental IR spectra. This analysis helps in assigning the observed absorption bands to specific functional groups within the 3-Bromo-7-fluoroquinolin-4-amine molecule.

Table 2: Hypothetical Predicted and Scaled Vibrational Frequencies for Key Functional Groups of 3-Bromo-7-fluoroquinolin-4-amine

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)
N-H (amine)Symmetric Stretch34503312
N-H (amine)Asymmetric Stretch35503408
C=C (aromatic)Stretch16201555
C-FStretch12501200
C-BrStretch680653

Note: This data is illustrative. Scaling factors are typically applied to raw computational data to better match experimental values.

Mechanistic Exploration of Chemical Reactions Involving 3-Bromo-7-fluoroquinolin-4-amine

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Transition State Analysis and Reaction Pathways Determination

For any proposed reaction involving 3-Bromo-7-fluoroquinolin-4-amine, such as nucleophilic aromatic substitution or cross-coupling reactions, DFT can be employed to map out the entire reaction pathway. This involves locating the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified.

Understanding Regio- and Stereoselectivity through Computational Models

In reactions where multiple products can be formed, computational models are invaluable for predicting and explaining the observed regioselectivity and stereoselectivity. For instance, in a Suzuki coupling reaction where a boronic acid is coupled to the 3-bromo position, DFT calculations can rationalize why the reaction occurs at this specific site. This is achieved by analyzing the electronic properties and steric accessibility of the different positions on the quinoline (B57606) ring. The distribution of the LUMO and the calculated partial charges on the carbon atoms can indicate the most electrophilic site, which is the most likely to react with a nucleophilic coupling partner.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. For 4-aminoquinoline (B48711) derivatives, QSAR studies have been instrumental in identifying key molecular descriptors that influence their therapeutic effects, particularly as antimalarial agents. asianpubs.orgnih.govejbps.com

QSAR models for 4-aminoquinoline analogs have successfully used various molecular descriptors, including steric, hydrophobic, and electronic factors, to predict biological activity. asianpubs.org For instance, multiple linear regression (MLR) analysis has been employed to develop statistically significant QSAR models for 7-chloro-4-aminoquinoline derivatives, which can be used to predict the activity of new analogs. asianpubs.org These models often reveal that the presence of specific atoms, such as nitrogen and oxygen, at certain topological distances is strongly correlated with antimalarial activity. nih.gov

In the context of 3-bromo-7-fluoroquinolin-4-amine, a QSAR study would involve synthesizing a series of analogs with variations at different positions of the quinoline ring and correlating their biological activities with calculated molecular descriptors. Key descriptors would likely include:

Topological Descriptors: These describe the connectivity of atoms in the molecule.

Electronic Descriptors: The electron-withdrawing nature of the bromine and fluorine atoms at positions 3 and 7, respectively, would significantly influence the electronic properties of the quinoline ring system.

Steric Descriptors: The size and shape of substituents would be crucial for receptor binding.

A hypothetical QSAR study on analogs of 3-bromo-7-fluoroquinolin-4-amine could yield a predictive model. The statistical quality of such models is typically assessed using parameters like the squared correlation coefficient (r²), the cross-validated squared correlation coefficient (q²), and the F-test value. For a series of 4-aminoquinolines, a robust QSAR model demonstrated a high predictive ability with an r² value greater than 0.85 for the training set and 0.78 for the validation set. nih.gov

Table 1: Representative Molecular Descriptors Used in QSAR Models of 4-Aminoquinoline Analogs

Descriptor TypeExamplesPotential Influence on 3-Bromo-7-fluoroquinolin-4-amine Activity
Electronic Dipole Moment, Hammett ConstantThe strong electron-withdrawing effects of bromine and fluorine can modulate the pKa of the 4-amino group, affecting cellular uptake and target interaction.
Steric Molar Refractivity (MR), Molecular WeightThe size of the bromo and fluoro substituents will influence the fit within a target's binding pocket.
Hydrophobic Log P (Partition Coefficient)Affects membrane permeability and accumulation in target compartments.
Topological Wiener Index, Kier & Hall IndicesDescribe molecular shape and branching, which are important for ligand-receptor complementarity.

By establishing a reliable QSAR model, it would be possible to design novel analogs of 3-bromo-7-fluoroquinolin-4-amine with potentially enhanced activity and improved pharmacokinetic profiles.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions (In Silico Screening)

Molecular docking and molecular dynamics (MD) simulations are powerful in silico tools used to predict and analyze the interaction between a ligand, such as 3-bromo-7-fluoroquinolin-4-amine, and its biological target at the atomic level. These methods are crucial for understanding the mechanism of action and for screening virtual libraries of compounds.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For 4-aminoquinoline derivatives, docking studies have been extensively used to investigate their binding to various targets, including parasitic enzymes like Plasmodium falciparum lactate (B86563) dehydrogenase and oxidoreductase. nih.govmbimph.com These studies have shown that the 4-aminoquinoline scaffold can participate in crucial interactions such as π-π stacking with aromatic residues and hydrogen bonding with amino acid side chains in the active site of the target protein. nih.gov

In a hypothetical docking study of 3-bromo-7-fluoroquinolin-4-amine, the quinoline ring would be expected to form π-π stacking interactions with aromatic amino acid residues of a target protein. The 4-amino group could act as a hydrogen bond donor, while the fluorine atom at the 7-position could act as a hydrogen bond acceptor. The bromine atom at the 3-position would introduce a significant steric and electronic perturbation, which could either enhance or hinder binding depending on the topology of the binding site.

Table 2: Potential Molecular Interactions of 3-Bromo-7-fluoroquinolin-4-amine in a Target Binding Site

Interacting Group of LigandType of InteractionPotential Interacting Residues in Target
Quinoline Ring Systemπ-π StackingPhenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp)
4-Amino GroupHydrogen Bonding (Donor)Aspartic Acid (Asp), Glutamic Acid (Glu), Serine (Ser)
7-Fluoro GroupHydrogen Bonding (Acceptor), Halogen BondingLysine (Lys), Arginine (Arg), Serine (Ser)
3-Bromo GroupSteric Interactions, Halogen BondingVarious hydrophobic and polar residues

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, offering a more realistic picture of the binding stability and conformational changes. MD simulations of 4-aminoquinoline imidazole (B134444) analogs have revealed that certain substitutions can enhance the stability of the complex with the target protein. researchgate.net These simulations can also elucidate the role of water molecules in mediating ligand-receptor interactions and provide information on the flexibility of different regions of the protein upon ligand binding. researchgate.net

An MD simulation of a 3-bromo-7-fluoroquinolin-4-amine-target complex would allow for the assessment of the stability of the predicted docking pose. Key parameters to analyze would include the root-mean-square deviation (RMSD) of the ligand and protein backbone, the root-mean-square fluctuation (RMSF) of individual residues, and the persistence of key hydrogen bonds and other interactions throughout the simulation. Such studies would be invaluable for validating docking results and for understanding the dynamic nature of the ligand-target recognition process.

Biological Interactions and Mechanistic Insights of 3 Bromo 7 Fluoroquinolin 4 Amine in Vitro and in Silico Studies

Investigation of Molecular Target Interactions

The biological activity of a compound is intrinsically linked to its interaction with specific molecular targets within a biological system. For a molecule like 3-Bromo-7-fluoroquinolin-4-amine, investigations would typically focus on its ability to modulate the function of key enzymes and receptors.

Enzyme Inhibition Profiling (e.g., Kinases, CYP450 Enzymes)

Quinoline (B57606) derivatives have been widely explored as inhibitors of various enzymes. researchgate.net Kinases, which play a crucial role in cellular signaling pathways, are a prominent target. google.comnih.govgoogle.com Aberrant kinase activity is a hallmark of many diseases, including cancer. Therefore, profiling 3-Bromo-7-fluoroquinolin-4-amine against a panel of kinases would be a critical step in elucidating its potential therapeutic applications.

Furthermore, understanding the compound's interaction with cytochrome P450 (CYP450) enzymes is essential. CYP450 enzymes are central to drug metabolism, and their inhibition can lead to significant drug-drug interactions. An in vitro assessment of 3-Bromo-7-fluoroquinolin-4-amine's inhibitory potential against major CYP450 isoforms would be necessary for any future drug development.

Receptor Binding and Activation/Antagonism Studies

Beyond enzyme inhibition, the ability of 3-Bromo-7-fluoroquinolin-4-amine to bind to and modulate the activity of various cellular receptors would be another key area of investigation. Depending on the specific assays, this could reveal whether the compound acts as an agonist, antagonist, or allosteric modulator of receptor function, providing further insight into its potential pharmacological effects.

In Vitro Cellular and Molecular Activity Studies

To understand the effects of 3-Bromo-7-fluoroquinolin-4-amine at a cellular level, a range of in vitro assays would be employed. These studies are designed to assess its biological activity spectrum and to unravel the molecular mechanisms underpinning these effects.

Antimicrobial Spectrum Evaluation (e.g., Antibacterial, Antifungal, Antimalarial, Antileishmanial Activities)

The 4-aminoquinoline (B48711) scaffold is a cornerstone of antimalarial drug discovery, with compounds like chloroquine (B1663885) being prime examples. wikipedia.org The structural similarity of 3-Bromo-7-fluoroquinolin-4-amine suggests that it may possess antimalarial properties. Additionally, quinoline derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects. researchgate.netmdpi.com Therefore, a comprehensive evaluation of its activity against a panel of clinically relevant bacteria, fungi, and parasites such as Plasmodium falciparum (the causative agent of malaria) and Leishmania species would be warranted.

Mechanistic Elucidation of Biological Effects (e.g., Apoptosis Induction, Mitochondrial Oxidative Stress, Hemozoin Formation Inhibition)

Should 3-Bromo-7-fluoroquinolin-4-amine exhibit significant biological activity, the next logical step would be to investigate its mechanism of action. For anticancer activity, studies would focus on its ability to induce apoptosis (programmed cell death) in cancer cell lines. This would involve examining markers of apoptosis and investigating its impact on key cellular components like mitochondria, which are central to the apoptotic process. The induction of mitochondrial oxidative stress is another potential mechanism that could be explored.

In the context of antimalarial activity, a primary mechanism for 4-aminoquinolines is the inhibition of hemozoin formation. During its life cycle in red blood cells, the malaria parasite digests hemoglobin, releasing toxic heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin. Inhibition of this process leads to the accumulation of toxic heme and parasite death. Assays to measure the inhibition of β-hematin (the synthetic equivalent of hemozoin) formation would be crucial to determine if this is a viable mechanism for 3-Bromo-7-fluoroquinolin-4-amine.

Target Identification and Validation in Relevant Biological Systems

Ultimately, the goal of these in vitro studies is to identify and validate the specific molecular targets of 3-Bromo-7-fluoroquinolin-4-amine. This could involve techniques such as affinity chromatography, proteomics, and genetic approaches to pinpoint the proteins or pathways with which the compound interacts. Validating these targets in relevant biological systems, such as specific cancer cell lines or parasite cultures, is a critical step in the drug discovery and development process.

Structure-Activity Relationship (SAR) Studies Based on In Vitro Data for Functional Group Contributions and Positional Effects

The specific biological activity of 3-Bromo-7-fluoroquinolin-4-amine is intrinsically linked to the nature and placement of its functional groups on the quinoline core. The bromine atom at position 3 and the fluorine atom at position 7 are key determinants of its interaction with biological targets. Structure-activity relationship (SAR) studies on analogous quinoline derivatives provide critical insights into how these specific substitutions likely modulate the compound's efficacy.

The 4-aminoquinoline scaffold is a well-established pharmacophore, particularly in the development of antimalarial and anticancer agents. plos.orgfrontiersin.org The biological activity of these compounds is highly dependent on the substituents attached to the quinoline ring. researchgate.net

Positional Importance of the Fluoro Group at C7

The presence of an electron-withdrawing group at the 7-position of the quinoline ring is a widely recognized requirement for significant biological activity in many 4-aminoquinoline derivatives. researchgate.netresearchgate.net This is exemplified by the potent antimalarial drug chloroquine, which features a chlorine atom at this position. The fluorine atom in 3-Bromo-7-fluoroquinolin-4-amine serves this crucial role.

Electron-withdrawing substituents at C7, such as fluorine, are known to lower the pKa of the quinoline ring nitrogen. researchgate.net This modification of the molecule's basicity is critical for its accumulation in acidic cellular compartments like the lysosome in cancer cells or the food vacuole of the malaria parasite, a mechanism known as pH trapping. researchgate.netnih.gov

In vitro studies on related compounds have demonstrated the significance of the 7-fluoro substitution. For instance, the compound butyl-(7-fluoro-quinolin-4-yl)-amine has shown more potent cytotoxic effects on MCF-7 human breast cancer cells compared to chloroquine. nih.gov This highlights the advantageous contribution of the 7-fluoro group to the molecule's anticancer properties.

Contribution of the Bromo Group at C3

The influence of a bromine substituent on the biological activity of quinoline derivatives is multifaceted, contributing to both the steric and electronic properties of the molecule. While extensive research has focused on substitutions at other positions, the placement of a bromine atom at C3 has specific implications for the compound's interactions.

Studies on brominated quinolines have shown that the position of the bromine atom is critical for activity. For example, in some series of brominated quinolines, derivatives with bromine at the C-5 and C-7 positions exhibited significant antiproliferative activity, whereas those with substitutions at C-3, C-6, and C-8 were inactive. nih.gov This suggests that the biological activity conferred by a bromine substituent is highly context- and position-dependent.

Steric Influence: The steric bulk of the bromine atom can influence the conformation of the molecule and its ability to fit into the binding site of a target protein or enzyme. This can either enhance or hinder the binding affinity.

Hydrophobicity: Bromine's hydrophobic nature can enhance the molecule's ability to cross cell membranes and interact with hydrophobic pockets within a protein's active site.

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a biological target, which can contribute to the stability of the ligand-protein complex.

The following table summarizes the general contributions of key functional groups and their positions based on SAR studies of related 4-aminoquinoline derivatives.

Functional GroupPositionIn Vitro Activity ContributionReference
Amino Group4Essential for the 4-aminoquinoline pharmacophore's activity. The basicity of this group is crucial for pH trapping and interaction with biological targets. researchgate.net
Fluoro Group7Acts as an electron-withdrawing group, which is critical for potent biological activity. It influences the pKa of the quinoline nitrogen, aiding in cellular accumulation. researchgate.netnih.gov
Bromo Group3The effect is highly position-dependent. While not always a primary site for enhancing activity, it can influence steric and hydrophobic interactions with target molecules. nih.gov

In silico docking studies on related brominated quinoline scaffolds have suggested that the hydrophobicity of bromine can enhance binding to hydrophobic pockets of enzymes. Furthermore, molecular dynamics simulations have indicated that the steric bulk of bromine can stabilize protein-ligand complexes by reducing conformational flexibility.

Broader Applications and Future Directions in Chemical Research Involving 3 Bromo 7 Fluoroquinolin 4 Amine

Role as a Privileged Synthetic Scaffold for Diverse Heterocyclic Libraries

3-Bromo-7-fluoroquinolin-4-amine is recognized as a privileged synthetic scaffold in medicinal chemistry and organic synthesis. Its quinoline (B57606) core is a common feature in many biologically active compounds, and the strategic placement of bromine, fluorine, and amine functional groups provides multiple reaction points for chemical modification. This allows for the creation of diverse libraries of heterocyclic compounds.

The bromine atom at the 3-position and the fluorine atom at the 7-position are particularly important. The bromine can be readily used in various cross-coupling reactions (like Suzuki, Heck, and Sonogashira reactions) to introduce new carbon-carbon or carbon-heteroatom bonds. The fluorine atom can influence the compound's electronic properties, lipophilicity, and metabolic stability, which are crucial for developing drug candidates. The amine group at the 4-position can be acylated, alkylated, or used as a directing group for further reactions.

Research on analogous structures highlights the utility of such scaffolds. For instance, related heterocyclic fragments like 7-Bromo-4-chloro-1H-indazol-3-amine serve as crucial intermediates in the synthesis of potent antiviral agents like Lenacapavir, which is used for treating HIV-1 infections. chemrxiv.orgresearchgate.netresearchgate.net This underscores the value of bromo-functionalized heterocycles in constructing complex and medicinally relevant molecules. Similarly, 7-bromo-6-fluoroisoquinolin-3-amine (B8211811) is a key intermediate for developing kinase inhibitors, particularly those targeting the Janus kinase (JAK) family for inflammatory diseases. chemshuttle.com The bromine and fluorine substituents are noted for their ability to form hydrogen bonds with the kinase hinge region, a critical interaction for inhibitory activity. chemshuttle.com

The generation of molecular diversity from simple, readily available compounds is a primary goal in organic synthesis. rsc.org The 3-Bromo-7-fluoroquinolin-4-amine scaffold fits perfectly within this paradigm, enabling the efficient construction of complex molecules through multi-component reactions and sequential derivatization. rsc.org

Table 1: Potential Synthetic Transformations Using the 3-Bromo-7-fluoroquinolin-4-amine Scaffold

Functional Group Position Potential Reactions Purpose
Amine (-NH₂) C4 Acylation, Alkylation, Sulfonylation, Diazotization Introduce diverse side chains, modify solubility and biological interactions.
Bromine (-Br) C3 Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig couplings Form new C-C or C-N bonds, adding significant structural complexity.
Fluorine (-F) C7 Nucleophilic Aromatic Substitution (under harsh conditions) Modulate electronic properties, metabolic stability, and binding affinity.

Exploration in Materials Science and Catalysis Beyond Biological Contexts

While much of the focus on quinoline derivatives is in a biological context, the unique electronic properties of 3-Bromo-7-fluoroquinolin-4-amine also make it a candidate for exploration in materials science. The electron-rich amine group and the extended π-system of the quinoline ring are features often sought in materials for organic electronics.

By analogy, a related compound, 7-bromo-6-fluoroisoquinolin-3-amine, has been explored for its potential use in hole-transporting materials for organic light-emitting diodes (OLEDs). chemshuttle.com Researchers found that its derivatives could be incorporated into OLED devices to enhance charge injection efficiencies. chemshuttle.com Similarly, other bromo-fluoro aromatic compounds, such as 3′-Bromo-4′-fluoroacetophenone, are used as precursors for chalcones, which have applications in optical materials. ossila.com

The 3-Bromo-7-fluoroquinolin-4-amine structure, with its combination of electron-donating (amine) and electron-withdrawing/modulating (halogens) groups on an aromatic scaffold, could be systematically modified to tune its photophysical properties, such as absorption and emission wavelengths. This makes it a promising, yet underexplored, building block for creating novel dyes, sensors, or functional organic materials. Its potential role in catalysis is less defined but could be investigated, for example, as a ligand for metal catalysts where the quinoline nitrogen and exocyclic amine could act as coordination sites.

Development as Chemical Probes for Biological Pathway Interrogation

A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. The 3-Bromo-7-fluoroquinolin-4-amine scaffold is well-suited for the development of such probes due to its established role as an intermediate for bioactive molecules.

Derivatives of similar halo-amino heterocycles have been successfully developed into potent and selective inhibitors of important enzyme families. For example, 7-bromo-6-fluoroisoquinolin-3-amine has been used to create inhibitors of the Janus kinase (JAK) family, which are central to signaling pathways in inflammatory diseases. chemshuttle.com In a different area, derivatives have been explored as modulators of adenosine (B11128) receptors, showing potential for developing agents with anxiolytic effects in neuropharmacology. chemshuttle.com

By using 3-Bromo-7-fluoroquinolin-4-amine as a starting point, researchers can synthesize a series of derivatives to probe the structure-activity relationship (SAR) for a particular biological target. The bromine atom provides a convenient handle for "late-stage functionalization," allowing for the rapid synthesis of analogues to optimize potency and selectivity. These probes can then be used to interrogate the function of specific proteins within their native cellular environment, helping to validate them as potential drug targets.

Challenges and Opportunities in the Scalable Synthesis and Sustainable Application of 3-Bromo-7-fluoroquinolin-4-amine

The widespread application of any chemical compound is contingent upon its accessibility through a practical and scalable synthesis. For 3-Bromo-7-fluoroquinolin-4-amine and related compounds, there are both challenges and significant opportunities in this area.

Challenges:

Regioselectivity: The introduction of substituents onto the quinoline ring must be precisely controlled. For example, bromination of an aminoindazole precursor was found to yield an undesired regioisomer as the major product, complicating the synthesis. chemrxiv.org

Harsh Reaction Conditions: Some synthetic steps, such as certain bromination reactions, can be highly exothermic and pose safety risks, especially on a large scale. chemrxiv.org These reactions may also require strong acids and produce significant waste.

Purification: The removal of isomers and other impurities often requires column chromatography, which is expensive, time-consuming, and not ideal for large-scale industrial production. chemrxiv.orgresearchgate.net

Opportunities:

Economical Routes: Research into the synthesis of similar building blocks, like 7-Bromo-4-chloro-1H-indazol-3-amine, has led to new, more economical routes starting from inexpensive materials. chemrxiv.orgresearchgate.netresearchgate.net A two-step sequence involving regioselective bromination followed by cyclization has been successfully demonstrated on hundred-gram scales without the need for chromatography. chemrxiv.orgresearchgate.net

Process Optimization: There is a significant opportunity to optimize reaction conditions to improve yield and purity. For one precursor, it was found that adjusting the equivalents of a reagent (hydrazine hydrate) led to a product purity of over 98%, which simplifies downstream processing. chemrxiv.org

Table 2: Comparison of Synthetic Approaches for Related Heterocycles

Approach Advantages Disadvantages Reference
Bromination of pre-formed heterocycle Direct functionalization Poor regioselectivity, formation of undesired isomers. chemrxiv.org
Bromination followed by cyclization High regioselectivity, scalable. Initial bromination can be exothermic and require optimization. chemrxiv.orgresearchgate.netchemrxiv.org
Column Chromatography Purification High purity of final product Not scalable, expensive, high solvent use. chemrxiv.orgresearchgate.netchemrxiv.org

Future Research Avenues and Interdisciplinary Collaborations for Expanding the Understanding and Utility of the Compound

The full potential of 3-Bromo-7-fluoroquinolin-4-amine can best be realized through focused future research and collaborations across different scientific disciplines.

Future Research Avenues:

Library Synthesis and Screening: A primary avenue is the systematic synthesis of a large library of derivatives based on this scaffold. These libraries can then be screened against a wide range of biological targets (e.g., kinases, G-protein coupled receptors, proteases) to identify new lead compounds for drug discovery.

Development of Novel Organic Materials: A focused effort to synthesize derivatives and characterize their photophysical and electronic properties could lead to new materials for OLEDs, organic photovoltaics (OPVs), or chemical sensors.

Mechanistic and Structural Biology Studies: For any biologically active derivatives discovered, detailed structural biology studies (e.g., X-ray co-crystallography) would be crucial to understand how they bind to their targets. This information would guide the rational design of next-generation compounds with improved properties.

Catalyst Development: Exploration of the compound and its derivatives as ligands in transition metal catalysis could uncover new and efficient catalytic systems for important organic transformations.

Interdisciplinary Collaborations:

Synthetic Chemists & Medicinal Chemists/Chemical Biologists: Synthetic chemists can focus on developing efficient and diverse synthetic routes, while medicinal chemists and chemical biologists can design and screen the resulting compounds for biological activity and use them as probes to study cellular pathways.

Materials Scientists & Organic Chemists: Collaboration between these fields is essential to design and synthesize novel quinoline-based materials with tailored electronic and optical properties for specific applications in organic electronics.

Process Chemists & Chemical Engineers: To translate laboratory findings into practical applications, process chemists and engineers must collaborate to develop safe, scalable, and cost-effective manufacturing processes for the compound and its valuable derivatives.

By pursuing these research directions through collaborative efforts, the scientific community can significantly expand the understanding and utility of 3-Bromo-7-fluoroquinolin-4-amine, transforming it from a chemical intermediate into a cornerstone for innovation in medicine, materials science, and beyond.

Q & A

Basic: What synthetic methodologies are effective for preparing 3-Bromo-7-fluoroquinolin-4-amine, and how can reaction yields be optimized?

Answer:
The synthesis of halogenated quinolin-4-amine derivatives typically involves multi-step reactions, including halogenation, cyclization, and functional group substitution. For example, describes the synthesis of structurally analogous 7-chloro-N-(substituted phenyl)quinolin-4-amine derivatives using nucleophilic aromatic substitution or Buchwald-Hartwig amination, achieving yields ranging from 24% to 92% . Key optimization strategies include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in amination steps.
  • Temperature control : Reactions performed at 80–100°C often balance reactivity and side-product formation.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane resolves structurally similar byproducts.
  • Precursor modification : Introducing bromine/fluorine substituents early (e.g., via bromoaniline intermediates) reduces late-stage functionalization challenges .

Basic: Which spectroscopic and analytical techniques are critical for characterizing 3-Bromo-7-fluoroquinolin-4-amine?

Answer:
Structural confirmation requires a combination of techniques:

  • ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., fluorine’s deshielding effect on adjacent protons) and integration ratios .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peaks for C₉H₆BrFN₂) .
  • X-ray crystallography : Resolves ambiguities in halogen positioning, particularly when steric effects distort NMR signals .
  • HPLC-PDA : Assesses purity (>95% threshold for biological assays) .

Advanced: How does halogen positioning (Br at C3, F at C7) affect the biological activity of quinolin-4-amine derivatives?

Answer:
The spatial arrangement of halogens significantly impacts target binding and pharmacokinetics:

  • Electron-withdrawing effects : Fluorine at C7 enhances ring electron deficiency, increasing reactivity in nucleophilic substitution (e.g., with cysteine residues in enzyme active sites) .
  • Steric hindrance : Bromine at C3 may block metabolic oxidation at the quinoline core, improving metabolic stability .
  • Comparative SAR studies : Analogues like 4-Bromo-6-chloroquinolin-3-amine ( ) show reduced antimalarial activity compared to 3-Bromo-7-fluoro derivatives, highlighting the importance of fluorine’s electronegativity and size .

Advanced: How can AI-driven methods improve the synthesis and functionalization of 3-Bromo-7-fluoroquinolin-4-amine?

Answer:
AI tools streamline reaction design and troubleshooting:

  • Retrosynthetic prediction : Platforms like IBM RXN for Chemistry propose optimal pathways using databases of known quinoline syntheses .
  • Reaction condition optimization : Machine learning models (e.g., Bayesian optimization) predict ideal temperatures, solvents, and catalysts for amination steps, reducing trial-and-error experimentation .
  • Spectral interpretation : AI-assisted NMR analysis (e.g., ChemDelta) resolves overlapping signals caused by halogen anisotropy .

Advanced: How can green chemistry principles be applied to the synthesis of 3-Bromo-7-fluoroquinolin-4-amine?

Answer:
Sustainable strategies include:

  • Solvent replacement : Substituting DMF or DCM with cyclopentyl methyl ether (CPME) or water-ethanol mixtures reduces toxicity .
  • Catalyst recycling : Immobilized Pd catalysts (e.g., Pd@SiO₂) enable reuse across multiple reaction cycles .
  • Atom economy : One-pot syntheses minimize waste, as seen in ’s 92%-yield reaction using in situ-generated intermediates .
  • Eutectic solvents : Choline chloride/urea mixtures improve reaction efficiency while being biodegradable .

Advanced: How should researchers resolve contradictory data on the reactivity of 3-Bromo-7-fluoroquinolin-4-amine in cross-coupling reactions?

Answer:
Contradictions often arise from divergent reaction conditions:

  • Case study : reports failed Suzuki coupling with aryl boronic acids, while notes success using PdCl₂(dppf). Resolution steps include:
    • Control experiments : Verify reagent purity and moisture content (anhydrous conditions are critical for Pd-mediated reactions) .
    • Computational modeling : DFT calculations identify steric clashes between bromine and bulky ligands (e.g., BrettPhos) .
    • Alternative protocols : Use microwave-assisted synthesis to enhance reaction rates and reduce side reactions .

Basic: What are the key challenges in scaling up the synthesis of 3-Bromo-7-fluoroquinolin-4-amine for preclinical studies?

Answer:
Critical issues include:

  • Purification bottlenecks : Scaling column chromatography is impractical; switch to recrystallization (e.g., using ethanol/water mixtures) .
  • Halogen stability : Bromine may degrade under prolonged heating; optimize reaction times via real-time HPLC monitoring .
  • Cost management : Replace expensive ligands (e.g., XantPhos) with cheaper alternatives like PPh₃ .

Advanced: What computational tools can predict the metabolic pathways of 3-Bromo-7-fluoroquinolin-4-amine in vivo?

Answer:

  • ADMET prediction : Software like Schrödinger’s QikProp estimates metabolic sites (e.g., CYP450 oxidation at C4-amine) .
  • Docking studies : AutoDock Vina models interactions with liver enzymes to identify potential toxophores .
  • MD simulations : GROMACS tracks compound stability in physiological pH, guiding prodrug design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.